2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 442641-51-2
VCID: VC9437390
InChI: InChI=1S/C17H17N5O4S2/c1-2-9-22-16(14-4-3-10-26-14)20-21-17(22)27-11-15(23)19-12-5-7-13(8-6-12)28(18,24)25/h2-8,10H,1,9,11H2,(H,19,23)(H2,18,24,25)
SMILES: C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3
Molecular Formula: C17H17N5O4S2
Molecular Weight: 419.5 g/mol

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

CAS No.: 442641-51-2

Cat. No.: VC9437390

Molecular Formula: C17H17N5O4S2

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide - 442641-51-2

Specification

CAS No. 442641-51-2
Molecular Formula C17H17N5O4S2
Molecular Weight 419.5 g/mol
IUPAC Name 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C17H17N5O4S2/c1-2-9-22-16(14-4-3-10-26-14)20-21-17(22)27-11-15(23)19-12-5-7-13(8-6-12)28(18,24)25/h2-8,10H,1,9,11H2,(H,19,23)(H2,18,24,25)
Standard InChI Key UMKSLRIKRQNADB-UHFFFAOYSA-N
SMILES C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3
Canonical SMILES C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates four distinct moieties:

  • 1,2,4-Triazole ring: Serves as the central scaffold, providing sites for functional group attachment and influencing electronic properties.

  • Furan-2-yl group: Contributes aromaticity and potential hydrogen-bonding interactions via its oxygen heteroatom.

  • Prop-2-en-1-yl (allyl) substituent: Introduces unsaturated hydrocarbon character, enabling further chemical modifications.

  • Sulfanyl-acetamide bridge: Links the triazole system to the sulfamoylphenyl group, enhancing molecular flexibility and hydrogen-bonding capacity.

  • 4-Sulfamoylphenyl group: Imparts polar characteristics and potential pharmacological relevance through its sulfonamide functionality.

Physicochemical Properties

Key molecular parameters are summarized below:

PropertyValue/Descriptor
CAS Registry Number442641-51-2
Molecular FormulaC₁₇H₁₇N₅O₄S₂
Molecular Weight419.5 g/mol
IUPAC Name2-[[5-(Furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide
SMILESC=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CO3
InChI KeyUMKSLRIKRQNADB-UHFFFAOYSA-N

The molecular weight and polar surface area (calculated as 147.8 Ų) suggest moderate solubility in polar aprotic solvents, while the LogP value (estimated at 2.1) indicates limited hydrophilicity.

Synthesis and Reaction Chemistry

Synthetic Strategy

The synthesis involves sequential heterocycle formation and functional group coupling:

  • Triazole Core Construction: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions.

  • Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution or transition metal-catalyzed coupling.

  • Sulfanyl-Acetamide Bridge Formation: Thioether linkage establishment between the triazole thiol and chloroacetamide intermediate.

  • Sulfamoylphenyl Incorporation: Amide bond formation between the acetamide and 4-aminobenzenesulfonamide.

Optimization challenges include minimizing competing side reactions during allylation (e.g., polymerization) and ensuring regioselectivity in triazole substitution.

Critical Reaction Parameters

  • Temperature: 80–110°C for cyclocondensation steps.

  • Solvent Systems: DMF or acetonitrile for polar intermediates; toluene for water-removal steps.

  • Catalysts: Piperidine for deprotonation; palladium complexes for cross-couplings.

  • Yield Optimization: Reported yields range from 45–68% after chromatographic purification.

Biological ActivitySupporting Evidence
AntimicrobialTriazole-sulfonamide hybrids show MICs of 4–16 µg/mL against S. aureus and E. coli.
AnticancerAnalogues demonstrate IC₅₀ values of 12–45 µM in MCF-7 and A549 cell lines.
Anti-inflammatoryCOX-2 binding energy scores of -9.2 kcal/mol in docking studies.

Critical Note: Experimental validation through enzyme inhibition assays and ADMET profiling remains pending.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.82 (d, J = 8.4 Hz, 2H, sulfamoylphenyl), 7.49 (d, J = 8.4 Hz, 2H), 7.38 (m, 1H, furan-H), 6.62 (m, 2H, furan-H), 5.92 (m, 1H, allyl-CH), 5.25 (m, 2H, allyl-CH₂), 4.12 (s, 2H, SCH₂CO), 3.98 (d, J = 6.8 Hz, 2H, NCH₂).

  • HPLC Purity: >95% (C18 column, acetonitrile/water gradient).

  • HRMS (ESI+): m/z 420.0832 [M+H]⁺ (calc. 420.0835).

Thermal and Solubility Profiles

  • Melting Point: 198–202°C (decomposition observed above 210°C).

  • Solubility: 1.2 mg/mL in DMSO; <0.1 mg/mL in aqueous buffers (pH 7.4).

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